molecular formula C6H8O2 B1207188 5-Hexynoic acid CAS No. 53293-00-8

5-Hexynoic acid

Cat. No.: B1207188
CAS No.: 53293-00-8
M. Wt: 112.13 g/mol
InChI Key: VPFMEXRVUOPYRG-UHFFFAOYSA-N
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Description

5-Hexynoic acid is an alkynoic acid with the molecular formula C₆H₈O₂. It is characterized by the presence of a triple bond between the fifth and sixth carbon atoms in its carbon chain. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Mechanism of Action

Target of Action

5-Hexynoic acid, also known as hex-5-ynoic acid, has been shown to have anticancer properties . The primary target of this compound is believed to be an enzyme called irreversible acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system.

Mode of Action

It is believed that the compound may inhibit the activity of irreversible acetylcholinesterase . By inhibiting this enzyme, this compound could potentially disrupt the normal function of the nervous system, which may contribute to its anticancer properties.

Result of Action

Given its potential anticancer properties and its presumed target, it is likely that the compound induces changes in cellular signaling and function, particularly in cancer cells .

Biochemical Analysis

Biochemical Properties

5-Hexynoic acid plays a significant role in biochemical reactions, particularly in the synthesis of methylene lactones . It interacts with enzymes such as fatty acid synthase, which catalyzes the de novo synthesis of fatty acids . The interaction of this compound with fatty acid synthase leads to the acylation of proteins, influencing their function and localization within the cell . Additionally, this compound is involved in the preparation of various derivatives, including this compound methyl ester and 5,6-dicarba-closo-dodecaboranyl hexynoic acid .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to label cellular proteins acylated by fatty acid synthase, such as interferon-induced transmembrane protein 3 and the HIV-1 matrix protein . These interactions are crucial for the antiviral activity of the proteins and their membrane targeting and particle assembly functions . The compound’s influence on protein acylation highlights its role in regulating cellular functions and responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with fatty acid synthase and subsequent acylation of proteins . This process enhances the hydrophobicity of proteins, facilitating their localization to specific cellular compartments . The binding interactions of this compound with fatty acid synthase lead to the modification of proteins at their palmitoylation and myristoylation sites, which are essential for their activity and function . These modifications play a critical role in the regulation of cellular processes and the maintenance of cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound’s stability is influenced by factors such as temperature and pH, which can affect its reactivity and interactions with biomolecules . Long-term studies have shown that this compound can maintain its activity and function over extended periods, making it a reliable tool for biochemical research . Its degradation products may also have distinct effects on cellular functions, necessitating careful monitoring and analysis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance protein acylation and cellular functions without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including respiratory irritation and skin corrosion . These adverse effects highlight the importance of determining the optimal dosage for experimental and therapeutic applications to minimize potential risks and maximize benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the synthesis and degradation of fatty acids . It interacts with enzymes such as fatty acid synthase, which catalyzes the conversion of acetyl-CoA and malonyl-CoA into palmitic acid . This metabolic pathway is crucial for maintaining cellular energy balance and supporting various physiological functions. Additionally, this compound can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The transport and distribution of this compound are essential for its activity and function, as they determine its availability and accessibility to target biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, influenced by targeting signals and post-translational modifications . The compound is primarily localized to the cytosol, where it interacts with fatty acid synthase and other enzymes involved in fatty acid metabolism . Additionally, this compound can be directed to other cellular compartments, such as the mitochondria, through specific targeting signals . These localization patterns are crucial for the compound’s activity and function, as they determine its interactions with target biomolecules and its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hexynoic acid can be synthesized through several methods. One common approach involves the reaction of 5-hexyn-1-ol with an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound. Another method involves the use of p-toluenesulfonic acid as a reagent to prepare hex-5-ynoic acid methyl ester, which can then be hydrolyzed to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale oxidation of 5-hexyn-1-ol using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired quality of this compound .

Chemical Reactions Analysis

Types of Reactions

5-Hexynoic acid undergoes various types of chemical reactions, including:

    Oxidation: It can be further oxidized to produce carboxylic acids with higher oxidation states.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

Scientific Research Applications

5-Hexynoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 4-Pentynoic acid
  • 6-Heptynoic acid
  • 3-Butynoic acid
  • Propiolic acid

Uniqueness

5-Hexynoic acid is unique due to its specific carbon chain length and the position of the triple bond. This structural feature imparts distinct reactivity and properties compared to other alkynoic acids. For example, 4-Pentynoic acid has a shorter carbon chain, while 6-Heptynoic acid has a longer one, affecting their reactivity and applications .

Properties

IUPAC Name

hex-5-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h1H,3-5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFMEXRVUOPYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201415
Record name 5-Hexynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53293-00-8
Record name 5-Hexynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53293-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hexynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053293008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hexynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hexynoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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